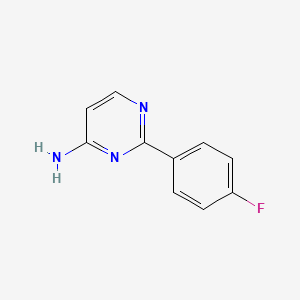
3-Amino-3-(oxolan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(oxolan-2-yl)propanamide is a chemical compound with the molecular formula C7H14N2O2 It is characterized by the presence of an amino group, an oxolane ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(oxolan-2-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of oxirane with an appropriate amine under controlled conditions to form the oxolane ring, followed by the introduction of the amino and amide groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(oxolan-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-Amino-3-(oxolan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(oxolan-3-yl)propanamide
- 3-Amino-2-(oxolan-3-yl)propan-1-ol
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide
Uniqueness
3-Amino-3-(oxolan-2-yl)propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-amino-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H2,9,10) |
Clave InChI |
BTYNZKPWZGQFJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
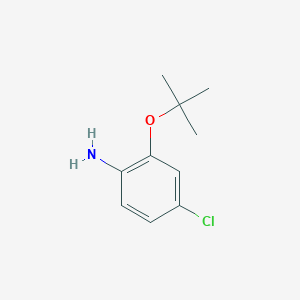
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)


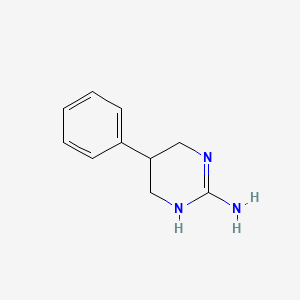
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
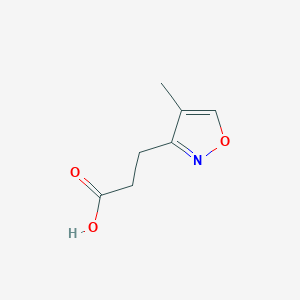
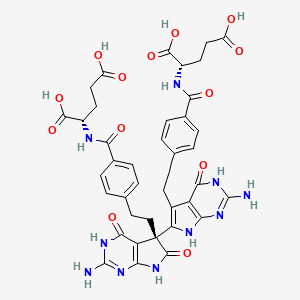
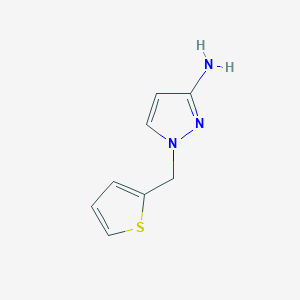
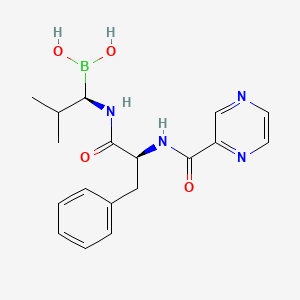

![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)
